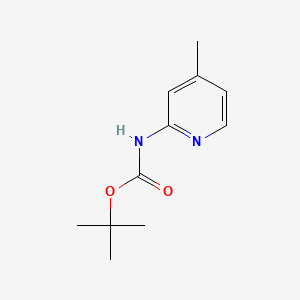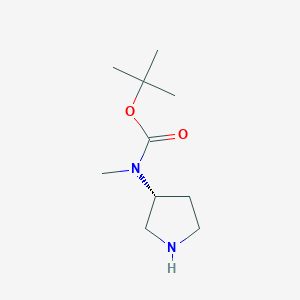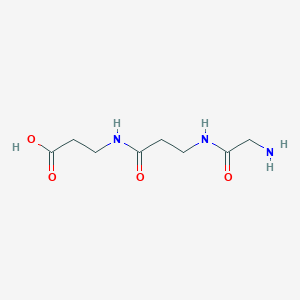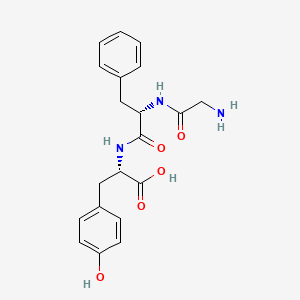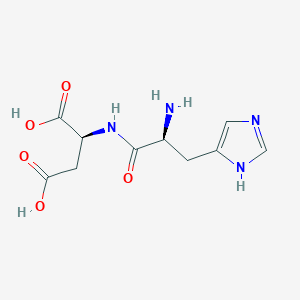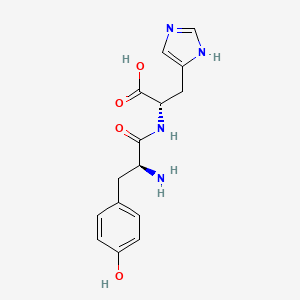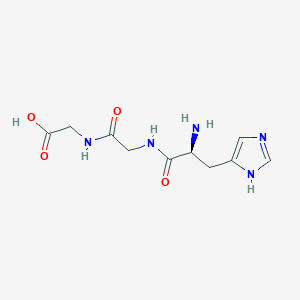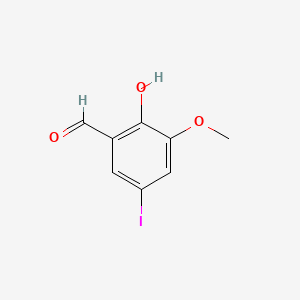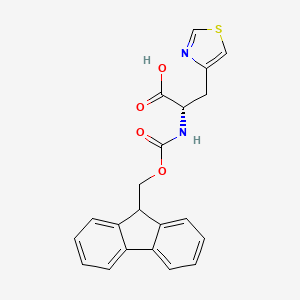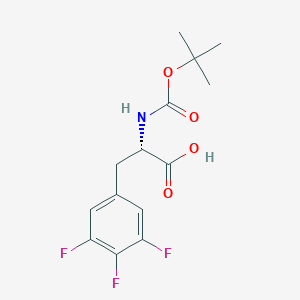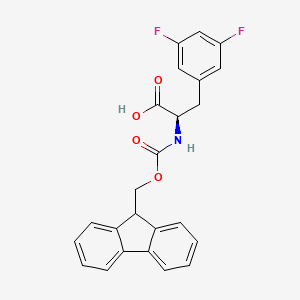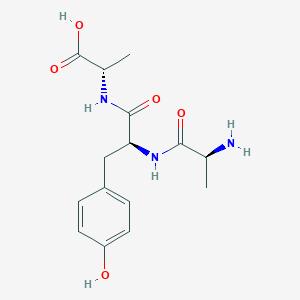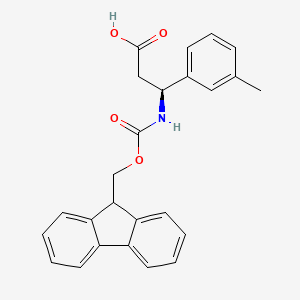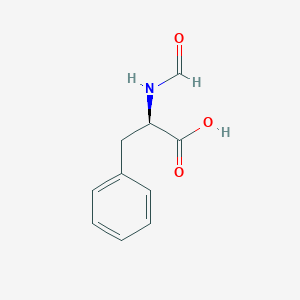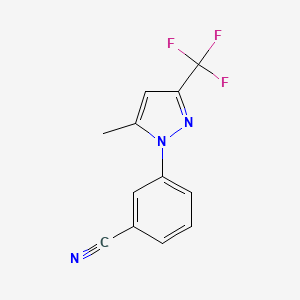
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) involves the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, catalyzed by 1,3,5-Tris(hydrogensulfato) benzene (THSB) under eco-friendly conditions . Another example includes the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives through a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . These methods highlight the versatility in synthesizing pyrazole derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide was characterized using DFT calculations and spectroscopic methods . These studies provide insights into the three-dimensional arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The reactivity of the CN functional group in pyrazole derivatives has been confirmed by IR and 13C NMR spectroscopy . Additionally, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform has been shown to produce a complex mixture of fluorinated analogs of tris(pyrazol-1-yl)methane, demonstrating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were studied, showing variations in absorption and emission spectra based on substituents on the pyrazole and benzene moieties . The molecular electrostatic potential, natural bond orbital (NBO), and nonlinear optical (NLO) properties of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide were analyzed, providing information on electrophilic and nucleophilic regions as well as the potential for NLO applications .
科学的研究の応用
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, have gained attention in medicinal chemistry for their potential as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This review highlights their importance and suggests potential for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Compound Synthesis
The reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, derivatives of trifluoromethylpyrazoles, in heterocyclic compound synthesis are noteworthy. These compounds serve as valuable building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The unique reactivity of these derivatives under mild reaction conditions enables the generation of diverse cynomethylene dyes and heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Gomaa & Ali, 2020).
Cytochrome P450 Inhibitor Studies
In the context of drug metabolism, the selective inhibition of Cytochrome P450 (CYP) isoforms is critical for predicting drug-drug interactions. Compounds like 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile could be investigated for their selectivity and potency as CYP inhibitors. Selective inhibitors are essential for phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism. Although the paper does not directly mention 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, it discusses the broader context of chemical inhibitors in CYP isoform research (Khojasteh et al., 2011).
Synthetic and Medicinal Perspectives
Methyl-linked pyrazoles, including structures similar to 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, are highlighted for their significant medicinal scaffolds exhibiting a broad spectrum of biological activities. The review delves into synthetic approaches and medical significances of methyl substituted pyrazoles, underscoring their potential in generating new leads with high efficacy and less microbial resistance. This underscores the compound's relevance in medicinal chemistry and drug discovery (Sharma et al., 2021).
特性
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3/c1-8-5-11(12(13,14)15)17-18(8)10-4-2-3-9(6-10)7-16/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGSYRHGIZXTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

